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molecular formula C18H21N3O4 B1442799 tert-Butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 151273-41-5

tert-Butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B1442799
M. Wt: 343.4 g/mol
InChI Key: RERYBXVNHMAABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673909B2

Procedure details

A solution of tert-butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (0.8 g, 2.330 mmol) in CH2Cl2 (16 mL) was treated with TFA (4 mL) at 0° C. and the resulting mixture was stirred at same temperature for 3 h. The reaction was evaporated and crude was basified with 1 N NaOH solution (pH ˜14). The solid was filtered off, washed with water (2×10 mL). The crude was dried under vacuum and treated with 10% ethyl acetate in hexanes (20 mL). The solid was filtered and washed with hexanes (2×5 mL). The yellow solid was dried under vacuum to obtain 5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (0.56 g, 99%). 1H NMR (DMSO-d6) δ 8.69 (d, 1H, J=2.1 Hz), 8.00 (dd, 1H, J=2.1, 9.0 Hz), 7.63 (s, 1H), 7.55 (d, 1H, J=9.0 Hz), 6.21 (s, 1H), 3.42-3.30 (m, 2H, merged with DMSO-peak), 2.93 (t, 2H, J=5.4 Hz), 2.40-2.30 (m, 2H); ESI-MS (m/z, %): 244 (MH+, 77), 215 (100).
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[C:13]1[CH2:18][CH2:17][N:16](C(OC(C)(C)C)=O)[CH2:15][CH:14]=1)([O-:3])=[O:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[C:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH:14]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=CNC2=CC1)C1=CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at same temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The crude was dried under vacuum
ADDITION
Type
ADDITION
Details
treated with 10% ethyl acetate in hexanes (20 mL)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with hexanes (2×5 mL)
CUSTOM
Type
CUSTOM
Details
The yellow solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=CNC2=CC1)C=1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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